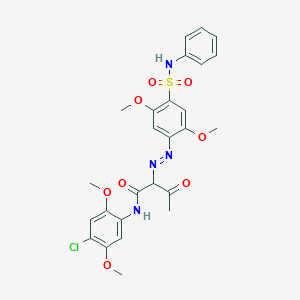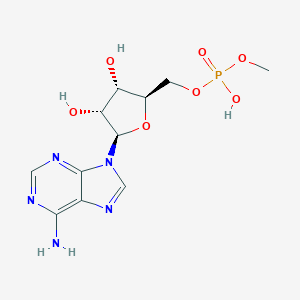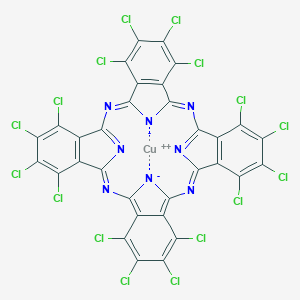
alpha-(((2-Methoxyethyl)amino)methyl)-1,4-benzodioxan-2-methanol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Alpha-(((2-Methoxyethyl)amino)methyl)-1,4-benzodioxan-2-methanol, also known as MK-212, is a chemical compound that has been extensively studied for its potential applications in scientific research. This compound is a selective agonist for the 5-HT2C receptor, which is a subtype of the serotonin receptor. The 5-HT2C receptor is involved in a wide range of physiological processes, including mood regulation, appetite control, and sleep.
Wirkmechanismus
Alpha-(((2-Methoxyethyl)amino)methyl)-1,4-benzodioxan-2-methanol acts as a selective agonist for the 5-HT2C receptor, which is a G protein-coupled receptor that is primarily expressed in the central nervous system. Activation of the 5-HT2C receptor by alpha-(((2-Methoxyethyl)amino)methyl)-1,4-benzodioxan-2-methanol leads to the activation of downstream signaling pathways, which can result in a wide range of physiological effects.
Biochemische Und Physiologische Effekte
Activation of the 5-HT2C receptor by alpha-(((2-Methoxyethyl)amino)methyl)-1,4-benzodioxan-2-methanol can lead to a wide range of biochemical and physiological effects. These effects include the regulation of appetite and food intake, the modulation of mood and anxiety, and the regulation of sleep. alpha-(((2-Methoxyethyl)amino)methyl)-1,4-benzodioxan-2-methanol has also been shown to have potential applications in the treatment of psychiatric disorders such as depression and schizophrenia.
Vorteile Und Einschränkungen Für Laborexperimente
Alpha-(((2-Methoxyethyl)amino)methyl)-1,4-benzodioxan-2-methanol has several advantages for use in lab experiments. It is a highly selective agonist for the 5-HT2C receptor, which allows for precise targeting of this receptor subtype. Additionally, alpha-(((2-Methoxyethyl)amino)methyl)-1,4-benzodioxan-2-methanol has been extensively studied in animal models, which provides a wealth of data on its physiological effects. However, there are also some limitations to the use of alpha-(((2-Methoxyethyl)amino)methyl)-1,4-benzodioxan-2-methanol in lab experiments. For example, it can be difficult to obtain pure samples of this compound, and it may be expensive to synthesize.
Zukünftige Richtungen
There are several potential future directions for research on alpha-(((2-Methoxyethyl)amino)methyl)-1,4-benzodioxan-2-methanol and the 5-HT2C receptor. One area of interest is the role of the 5-HT2C receptor in the regulation of circadian rhythms and sleep. Additionally, there is growing interest in the development of selective agonists for the 5-HT2C receptor for use in the treatment of psychiatric disorders. Finally, there is potential for the development of new therapeutic agents that target the 5-HT2C receptor for the treatment of obesity and related metabolic disorders.
Synthesemethoden
Alpha-(((2-Methoxyethyl)amino)methyl)-1,4-benzodioxan-2-methanol can be synthesized using a multi-step process that involves the reaction of several different chemical compounds. The first step involves the reaction of 3,4-methylenedioxyphenylacetone with nitroethane to form a nitrostyrene intermediate. This intermediate is then reduced to form the corresponding amine, which is then reacted with 2-(2-methoxyethyl)chloride to form the final product.
Wissenschaftliche Forschungsanwendungen
Alpha-(((2-Methoxyethyl)amino)methyl)-1,4-benzodioxan-2-methanol has been used extensively in scientific research to study the role of the 5-HT2C receptor in various physiological processes. One area of research that has received significant attention is the role of the 5-HT2C receptor in the regulation of appetite and food intake. Studies have shown that activation of the 5-HT2C receptor by alpha-(((2-Methoxyethyl)amino)methyl)-1,4-benzodioxan-2-methanol can lead to a decrease in food intake and body weight in animal models.
Eigenschaften
CAS-Nummer |
13627-78-6 |
|---|---|
Produktname |
alpha-(((2-Methoxyethyl)amino)methyl)-1,4-benzodioxan-2-methanol |
Molekularformel |
C13H19NO4 |
Molekulargewicht |
253.29 g/mol |
IUPAC-Name |
1-(2,3-dihydro-1,4-benzodioxin-3-yl)-2-(2-methoxyethylamino)ethanol |
InChI |
InChI=1S/C13H19NO4/c1-16-7-6-14-8-10(15)13-9-17-11-4-2-3-5-12(11)18-13/h2-5,10,13-15H,6-9H2,1H3 |
InChI-Schlüssel |
AQRYCIIELSPZGE-UHFFFAOYSA-N |
SMILES |
COCCNCC(C1COC2=CC=CC=C2O1)O |
Kanonische SMILES |
COCCNCC(C1COC2=CC=CC=C2O1)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![Bis[[[chloro(dimethyl)silyl]oxy-dimethylsilyl]oxy]-dimethylsilane](/img/structure/B83580.png)
![Disodium;4-[[4-[benzyl(methyl)azaniumylidene]cyclohexa-2,5-dien-1-ylidene]-[4-[(4-sulfonatophenyl)methylamino]phenyl]methyl]-6-hydroxybenzene-1,3-disulfonate](/img/structure/B83581.png)





![1-Bromo-4-[chloro(phenyl)methyl]benzene](/img/structure/B83590.png)




